3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde . This reaction yields the desired pyrazolo[3,4-b]pyridine derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
Uniqueness
What sets 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties
Biological Activity
3-Methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011397-14-0) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H14N4O2 |
Molecular Weight | 330.34 g/mol |
Density | 1.35 g/cm³ |
Boiling Point | 527.7 °C (predicted) |
LogP | 3.60 |
Research indicates that this compound exhibits significant anticancer activity through several mechanisms:
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases depending on the type of cancer cell line. For instance, studies reported that this compound causes S phase arrest in HeLa cells and G2/M phase arrest in MCF7 cells .
- Induction of Apoptosis : The compound has been found to significantly increase the levels of early and late apoptosis in cancer cells compared to control groups, suggesting its potential as a pro-apoptotic agent .
- Inhibition of Proliferation : In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including HeLa, MCF7, and HCT116, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring significantly affect anticancer potency. For example, compounds with para-hydroxy substitutions exhibit enhanced activity against HeLa cells compared to their unsubstituted counterparts .
- Pyridine Ring Modifications : The presence and position of functional groups on the pyridine ring also play a critical role in modulating biological activity, with certain configurations leading to improved efficacy against specific cancer types .
Case Studies
Several studies have explored the biological activity of related pyrazolo[3,4-b]pyridine derivatives:
- Anticancer Activity : In a comparative study, compound 9a (a derivative) showed an IC50 of 2.59 µM against HeLa cells, which was slightly higher than doxorubicin's IC50 of 2.35 µM, indicating its promising anticancer potential .
- Anti-inflammatory Effects : Other derivatives have been evaluated for their anti-inflammatory properties through COX enzyme inhibition assays, revealing that certain modifications can enhance anti-inflammatory activity alongside anticancer effects .
Properties
IUPAC Name |
3-methyl-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-12-17-15(19(24)25)10-16(13-6-5-9-20-11-13)21-18(17)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVGNJKOKKXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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